molecular formula C15H13ClN2O B352867 {1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol CAS No. 341021-39-4

{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol

Cat. No.: B352867
CAS No.: 341021-39-4
M. Wt: 272.73g/mol
InChI Key: VPQYVWLSUNWSGR-UHFFFAOYSA-N
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Description

{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol is a chemical compound with the molecular formula C15H13ClN2O and a molecular weight of 272.73 g/mol . This compound is part of the benzodiazole family, which is known for its diverse applications in various fields, including pharmaceuticals and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol typically involves the reaction of 2-chlorobenzyl chloride with 2-aminobenzyl alcohol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the amine group attacks the electrophilic carbon of the benzyl chloride, forming the benzodiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions

{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol has several scientific research applications:

Mechanism of Action

The mechanism of action of {1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{1-[(2-chlorophenyl)methyl]-1H-1,3-benzodiazol-2-yl}methanol is unique due to its specific benzodiazole structure, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

[1-[(2-chlorophenyl)methyl]benzimidazol-2-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN2O/c16-12-6-2-1-5-11(12)9-18-14-8-4-3-7-13(14)17-15(18)10-19/h1-8,19H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPQYVWLSUNWSGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C3=CC=CC=C3N=C2CO)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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